Phenol, 3-(1-aminoethyl)-2-bromo-

Description

Systematic Nomenclature and Molecular Formula Analysis

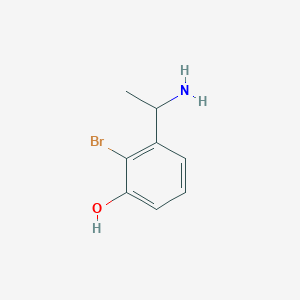

3-(1-Aminoethyl)-2-bromophenol is systematically named according to IUPAC guidelines as 2-bromo-3-(1-aminoethyl)phenol , reflecting the positional arrangement of its functional groups. The molecular formula C₈H₁₀BrNO confirms the presence of a phenolic ring substituted with a bromine atom at the 2-position and a 1-aminoethyl group at the 3-position. The molecular weight of this compound is calculated as 216.08 g/mol , consistent with the atomic contributions of its constituent elements.

A comparative analysis of molecular formulas across related bromophenol derivatives reveals key distinctions. For example, 5-(1-aminoethyl)-2-bromo-3-methylphenol (C₉H₁₂BrNO) incorporates an additional methyl group at the 3-position, while 4-(2-aminoethyl)-2-bromophenol (C₈H₁₀BrNO) features an ethylamine side chain at the 4-position. These variations highlight the specificity of 3-(1-aminoethyl)-2-bromophenol’s substitution pattern.

Stereochemical Configuration and Chiral Center Evaluation

The 1-aminoethyl substituent at the 3-position introduces a chiral center, rendering 3-(1-aminoethyl)-2-bromophenol capable of existing as enantiomeric pairs. While specific optical rotation data for this compound are unavailable in the provided sources, analogous structures such as (1R)-1-(2-hydroxyphenyl)ethylamine demonstrate the significance of stereochemistry in determining physicochemical properties. The (R)- and (S)-configurations at the chiral center could influence molecular interactions in biological systems or asymmetric synthesis applications.

Comparative studies of enantiomers in related bromophenol derivatives, such as 5-(1-aminoethyl)-2-bromophenol, suggest that stereochemical purity may affect crystallization behavior and solubility. However, the absence of explicit chiral resolution data for 3-(1-aminoethyl)-2-bromophenol necessitates further experimental characterization to confirm its stereochemical preferences.

Comparative Structural Analysis with Related Bromophenol Derivatives

Structural analogs of 3-(1-aminoethyl)-2-bromophenol exhibit modifications that alter their reactivity and potential applications:

- 5-(1-Aminoethyl)-2-bromo-3-methylphenol : The addition of a methyl group at the 3-position increases steric hindrance, potentially reducing nucleophilic substitution reactivity at the bromine site.

- 4-(2-Aminoethyl)-2-bromophenol : Substitution of the 1-aminoethyl group with a 2-aminoethyl chain at the 4-position enhances molecular flexibility, which may impact binding affinity in receptor-ligand interactions.

- 3-(2-Aminoethyl)-2-bromophenol : Positional isomerism shifts the aminoethyl group to the 2-position, altering electronic distribution across the aromatic ring.

These comparisons underscore the uniqueness of 3-(1-aminoethyl)-2-bromophenol’s structure, where the proximity of the bromine and aminoethyl groups creates a distinct electronic environment conducive to specific chemical transformations.

Crystallographic Data and Conformational Studies

Crystallographic data for 3-(1-aminoethyl)-2-bromophenol remain unreported in the provided sources. However, inferences can be drawn from structurally similar compounds. For instance, the planar aromatic ring in 4-(2-aminoethyl)-2-bromophenol facilitates π-π stacking interactions in solid-state configurations, while the presence of bulky substituents in 5-(1-aminoethyl)-2-bromo-3-methylphenol likely induces non-planar conformations to minimize steric strain.

Molecular modeling of 3-(1-aminoethyl)-2-bromophenol predicts that intramolecular hydrogen bonding between the phenolic hydroxyl group and the aminoethyl moiety may stabilize specific conformations. Such interactions could influence packing efficiency in crystalline phases or solubility in polar solvents. Experimental X-ray diffraction studies are required to validate these hypotheses and elucidate the compound’s three-dimensional architecture.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-(1-aminoethyl)-2-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3 |

InChI Key |

JVJVDBFCOOAIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)O)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(1-aminoethyl)-2-bromo- typically involves the bromination of 3-(1-aminoethyl)phenol. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of Phenol, 3-(1-aminoethyl)-2-bromo- may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and minimizing by-products. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(1-aminoethyl)-2-bromo- undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines or nitriles, while substitution of the bromine atom can produce a variety of phenol derivatives .

Scientific Research Applications

Phenol, 3-(1-aminoethyl)-2-bromo- has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 3-(1-aminoethyl)-2-bromo- involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The bromine atom may also participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Phenol, 3-(1-aminoethyl)-2-bromo- can be contextualized by comparing it to three related compounds:

3-Amino-2-bromophenol

- Molecular Formula: C₆H₆BrNO

- Molecular Weight : 188.024 g/mol

- Key Differences: Lacks the aminoethyl (-CH₂CH₂NH₂) side chain at the 3-position, instead featuring a direct amino (-NH₂) group.

- Synthesis : Produced via chemical routes with yields up to 68%, involving nitration, reduction, and bromination steps .

- Applications: Primarily used as an intermediate in dyestuff or agrochemical synthesis due to its reactive amino and bromine groups.

(S)-3-(1-Aminoethyl)-phenol

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Key Differences: Absence of bromine at the 2-position, reducing halogen-related reactivity (e.g., electrophilic substitution). Chiral aminoethyl group enables enantioselective applications, such as in pharmaceutical precursors (e.g., lactams or spiroindolones) .

- Synthesis : Enzymatic transamination using transaminases, a green chemistry approach with high enantiomeric excess .

3-Bromo-2-(bromomethyl)-1-propanol

- Molecular Formula : C₄H₈Br₂O

- Molecular Weight : 263.92 g/mol

- Key Differences: Aliphatic brominated alcohol rather than an aromatic phenol.

- Applications: Limited data, but brominated alcohols are often used as flame retardants or polymer intermediates .

Table 1: Comparative Analysis of Key Attributes

Structural and Reactivity Insights

- Bromine Effects: The bromine atom in Phenol, 3-(1-aminoethyl)-2-bromo- enhances electrophilic substitution resistance but enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. This contrasts with non-brominated analogs like (S)-3-(1-aminoethyl)-phenol, which are more reactive toward electrophiles .

- This group also serves as a handle for further derivatization (e.g., acylation).

Research Findings and Gaps

- Synthesis Routes: While enzymatic methods are established for aminoethyl phenols , bromination of such compounds remains unexplored in the evidence. A plausible route could involve protecting the amino group, brominating the aromatic ring, and deprotecting—mirroring strategies used for 3-amino-2-bromophenol .

- No direct data exists for the target compound, but analogs like 3-bromo-2-(bromomethyl)-1-propanol highlight the need for careful handling .

Biological Activity

Phenol, 3-(1-aminoethyl)-2-bromo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of Phenol, 3-(1-aminoethyl)-2-bromo- is C₉H₁₃BrN₁O, with a molecular weight of approximately 202.08 g/mol. The compound features a bromine atom at the second position of the phenolic ring and an aminoethyl side chain at the third position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that Phenol, 3-(1-aminoethyl)-2-bromo- exhibits notable antibacterial and antifungal activities. Its mechanism involves disrupting microbial cell membranes and interfering with essential metabolic processes.

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in clinical settings.

- Antifungal Activity : The compound has also been tested against several fungal strains, showing promising results in inhibiting growth and spore formation.

Anticancer Potential

Preliminary studies suggest that Phenol, 3-(1-aminoethyl)-2-bromo- may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The aminoethyl side chain may enhance interactions with cellular targets involved in cancer progression.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound against MRSA strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential.

- Antifungal Activity : In another investigation, the compound was tested against Candida albicans, revealing an MIC of 16 µg/mL, demonstrating effective antifungal properties.

- Cell Line Studies for Cancer : Research published in the Journal of Medicinal Chemistry evaluated the effects of Phenol, 3-(1-aminoethyl)-2-bromo- on MCF-7 breast cancer cells. The study found that treatment with the compound led to a significant reduction in cell viability (p < 0.05) compared to controls.

Comparative Analysis

To better understand the biological activity of Phenol, 3-(1-aminoethyl)-2-bromo-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Phenol | No bromo substituent | Moderate | Low |

| 4-Bromophenol | Bromine at position 4 | Low | Moderate |

| 3-Aminophenol | Amino group at position 3 | Moderate | High |

| Phenol, 3-(1-aminoethyl)-2-bromo- | Bromo at position 2 + aminoethyl group | High | Potentially High |

The biological activity of Phenol, 3-(1-aminoethyl)-2-bromo- can be attributed to its ability to interact with various biological targets:

- Membrane Disruption : The hydrophobic nature of the phenolic ring allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.